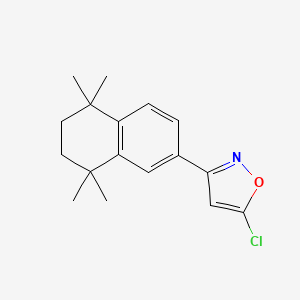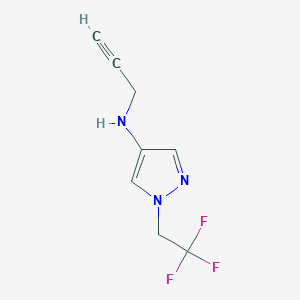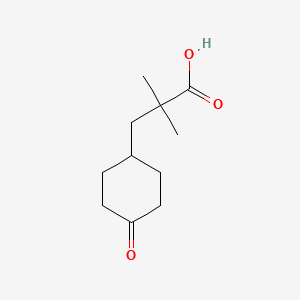
Methyl 4-(8-phenyloct-1-yn-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(8-phenyloct-1-ynyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenyl-substituted octynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(8-phenyloct-1-ynyl)benzoate typically involves the coupling of a benzoate derivative with a phenyl-substituted alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of methyl 4-iodobenzoate with 8-phenyloct-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for methyl 4-(8-phenyloct-1-ynyl)benzoate are not well-documented, the general principles of ester synthesis and coupling reactions can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(8-phenyloct-1-ynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(8-phenyloct-1-ynyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-(8-phenyloct-1-ynyl)benzoate exerts its effects depends on the specific context of its application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(phenylethynyl)benzoate: Similar in structure but with a shorter alkyne chain.
Methyl 4-(phenylamino)benzoate: Contains an amino group instead of an alkyne.
Methyl benzoate: Lacks the phenyl-substituted alkyne chain.
Uniqueness
Methyl 4-(8-phenyloct-1-ynyl)benzoate is unique due to its extended alkyne chain and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for specific synthetic and research applications that require such structural characteristics.
Properties
Molecular Formula |
C22H24O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 4-(8-phenyloct-1-ynyl)benzoate |
InChI |
InChI=1S/C22H24O2/c1-24-22(23)21-17-15-20(16-18-21)14-8-5-3-2-4-7-11-19-12-9-6-10-13-19/h6,9-10,12-13,15-18H,2-5,7,11H2,1H3 |
InChI Key |
IOOWSLRITYUPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)



![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)





